
5-(4-Acetylphenyl)-picolinic acid
Overview
Description
5-(4-Acetylphenyl)-picolinic acid is an organic compound that features a picolinic acid moiety substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-picolinic acid typically involves the reaction of picolinic acid with 4-acetylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The picolinic acid moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-picolinic acid.
Reduction: 5-(4-Hydroxyphenyl)-picolinic acid.
Substitution: Various N-substituted picolinic acid derivatives.
Scientific Research Applications
5-(4-Acetylphenyl)-picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-picolinic acid involves its ability to chelate metal ions through the nitrogen and oxygen atoms of the picolinic acid moiety. This chelation can influence various biochemical pathways, including those involved in metal ion homeostasis and enzyme activity. The compound’s acetyl group can also undergo metabolic transformations, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the 4-acetylphenyl substitution.
4-Acetylphenylboronic acid: A precursor used in the synthesis of 5-(4-Acetylphenyl)-picolinic acid.
5-(4-Carboxyphenyl)-picolinic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of picolinic acid and 4-acetylphenyl groups. This dual functionality enhances its ability to interact with metal ions and biological targets, making it a versatile compound for various applications.
Biological Activity
5-(4-Acetylphenyl)-picolinic acid is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a picolinic acid core substituted with a 4-acetylphenyl group. The presence of the acetyl group enhances its reactivity and potential biological interactions. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The picolinic acid moiety can chelate metal ions, while the acetylphenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions may influence the compound's binding affinity to specific receptors or enzymes, potentially leading to various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of picolinic acids, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, a related compound with an acetophenone moiety displayed an IC50 value of approximately 0.66 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
Antioxidant Properties
The antioxidant capacity of picolinic acid derivatives has also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted for compounds in this class. For example, studies have shown that certain picolinic acid derivatives can inhibit vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in angiogenesis . This inhibition could provide therapeutic avenues for conditions characterized by abnormal blood vessel growth, such as cancer.
Case Studies
- Antitumor Efficacy : A study involving the synthesis of new pyrazole-picolinic acid hybrids revealed promising results against prostate cancer cell lines (PC-3) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antioxidant Activity : Research on related compounds indicated effective radical scavenging abilities in various assays (DPPH and ABTS), suggesting that these compounds can mitigate oxidative damage in cellular systems .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Acetylphenyl)-picolinic acid, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via bromination or multi-step functionalization of picolinic acid derivatives. For example, bromination using agents like N-bromosuccinimide (NBS) in acetic acid can introduce halogen substituents . Multi-step reactions involving palladium catalysts (e.g., PdCl₂) may facilitate cross-coupling with aryl groups, as seen in decarboxylative coupling methodologies . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and mass spectrometry (MS) for molecular weight verification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Inhalation risks necessitate fume hood use. Waste must be segregated and disposed via certified hazardous waste services. Safety data sheets (SDS) should be consulted for compound-specific hazards, such as reactivity with strong oxidizers .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer : Its reactive carboxylic acid group enables esterification, amidation, or coupling reactions. For instance, it serves as a precursor in synthesizing metal-organic frameworks (MOFs) or pharmaceutical intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions, as demonstrated in multi-step syntheses of antiviral agents .
Advanced Research Questions
Q. How can the catalytic efficiency of this compound in cross-coupling reactions be optimized?
- Methodological Answer : Catalytic performance depends on ligand-metal coordination. Testing palladium or ruthenium complexes with varying ligands (e.g., phosphines) can enhance reactivity. For example, PdCl₂ adducts with N,N-bis-phosphanylmethyl ligands improve decarboxylative coupling yields . Kinetic studies (e.g., turnover frequency calculations) and X-ray crystallography of metal complexes can elucidate mechanistic pathways .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or antiviral efficacy may arise from assay variability (e.g., pH, co-solvents). Researchers should:
- Replicate studies under standardized conditions (e.g., fixed temperature, buffer systems).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Compare structural analogs (e.g., fluorophenyl vs. acetylphenyl derivatives) to identify pharmacophore contributions .
Q. How does this compound function as a chelating agent in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand, binding metals via the pyridine nitrogen and carboxylate oxygen. Synthesis of metal complexes involves refluxing the ligand with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water. Characterization via UV-Vis spectroscopy and cyclic voltammetry reveals redox properties, while X-ray diffraction confirms geometry (e.g., octahedral vs. square planar) .
Q. What analytical techniques are most effective for detecting trace metal impurities in this compound?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) offers parts-per-billion sensitivity for metals like Pd or Ni残留 from catalysis. For speciation analysis, pair ICP-MS with high-performance liquid chromatography (HPLC). Pre-concentration steps (e.g., solid-phase extraction) may be required for low-abundance analytes .
Q. Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to varying HCl concentrations (0.1–6 M) at 25–80°C, monitoring decomposition via HPLC.
- Structural Analysis : Use ¹³C NMR to track carboxylate group integrity.
- Comparative Testing : Evaluate stability of analogs (e.g., 5-fluorophenyl vs. acetylphenyl derivatives) to identify substituent effects .
Q. What experimental approaches validate the compound’s role in enhancing material durability?
- Methodological Answer :
- Polymer Composite Testing : Incorporate the compound into polymers (e.g., polyesters) at 0.1–5 wt%.
- Accelerated Aging : Expose materials to UV radiation or thermal stress (e.g., 70°C/75% RH for 500 hours).
- Mechanical Testing : Measure tensile strength and modulus before/after aging. Synchrotron X-ray scattering can correlate structural changes with performance .
Properties
IUPAC Name |
5-(4-acetylphenyl)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKKQNNEPBYCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679309 | |
Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-04-3 | |
Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.